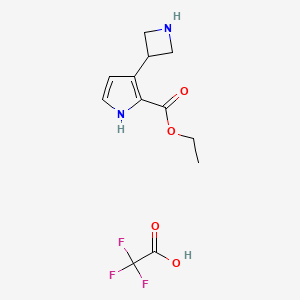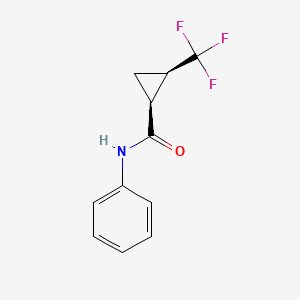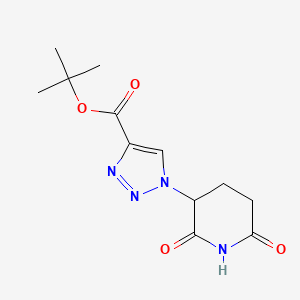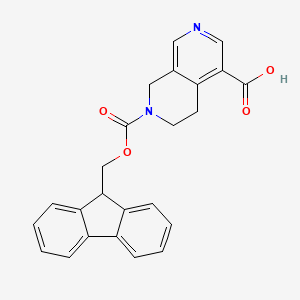
ethyl3-(azetidin-3-yl)-1H-pyrrole-2-carboxylate,trifluoroaceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(azetidin-3-yl)-1H-pyrrole-2-carboxylate, trifluoroacetic acid is a complex organic compound that features both azetidine and pyrrole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to catalyze the reaction.
Industrial Production Methods
For industrial-scale production, a green and cost-effective synthesis method is preferred. This often involves the use of commercially available and low-cost starting materials, and environmentally friendly reagents. For example, the synthesis of quaternary heterocyclic intermediates for similar compounds has been achieved using green oxidation reactions in microchannel reactors .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(azetidin-3-yl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the azetidine and pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce various reduced derivatives.
Applications De Recherche Scientifique
Ethyl 3-(azetidin-3-yl)-1H-pyrrole-2-carboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl 3-(azetidin-3-yl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The azetidine ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The pyrrole ring can also participate in various biochemical pathways, contributing to the compound’s overall biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine: A four-membered ring containing one nitrogen atom.
Pyrrolidine: A five-membered ring with one nitrogen atom.
Piperidine: A six-membered ring with one nitrogen atom.
Morpholine: A six-membered ring containing both nitrogen and oxygen atoms.
Uniqueness
Ethyl 3-(azetidin-3-yl)-1H-pyrrole-2-carboxylate is unique due to the combination of azetidine and pyrrole rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C12H15F3N2O4 |
|---|---|
Poids moléculaire |
308.25 g/mol |
Nom IUPAC |
ethyl 3-(azetidin-3-yl)-1H-pyrrole-2-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H14N2O2.C2HF3O2/c1-2-14-10(13)9-8(3-4-12-9)7-5-11-6-7;3-2(4,5)1(6)7/h3-4,7,11-12H,2,5-6H2,1H3;(H,6,7) |
Clé InChI |
REDMMSJCNAHMHR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=CN1)C2CNC2.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(Hydroxymethyl)azetidin-2-yl]methanol](/img/structure/B13548322.png)

![1-methyl-6-oxo-N-[3-phenyl-2-(piperidin-2-yl)propyl]-1,4,5,6-tetrahydropyridazine-3-carboxamide hydrochloride](/img/structure/B13548335.png)

![Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(4-fluorophenyl)cyclobutane-1-carboxylicacid,trans](/img/structure/B13548351.png)
![1-Aminospiro[3.3]heptane-1-carboxylicacidhydrochloride](/img/structure/B13548374.png)


![5-{[(Tert-butoxy)carbonyl]amino}-3-propyl-1,2-thiazole-4-carboxylic acid](/img/structure/B13548387.png)
